molecular formula C14H17BrO3 B1325854 Ethyl 6-(4-bromophenyl)-6-oxohexanoate CAS No. 412022-61-8

Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Cat. No. B1325854
M. Wt: 313.19 g/mol
InChI Key: XBAUTCKEBKXFEV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes properties such as the compound’s melting point, boiling point, solubility, and spectral data.


Scientific Research Applications

Crystal and Molecular Structure Studies

  • Structural Analysis : Compounds related to Ethyl 6-(4-bromophenyl)-6-oxohexanoate have been studied for their crystal and molecular structures. For instance, the crystal and molecular structures of ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate were reported, providing insights into the stability of crystal packing influenced by intermolecular interactions (Kaur et al., 2012).

Synthetic Applications in Heterocyclic Chemistry

  • Cyclisation onto Azoles : Aryl radical building blocks, including 2-(2-Bromophenyl)ethyl groups, have been used in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles, which can have various applications in medicinal chemistry (Allin et al., 2005).
  • Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds using similar chemical structures. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from a related compound was detailed, showing potential for creating new chemical entities (Sapnakumari et al., 2014).

Synthesis and Antimicrobial Activity

  • Antimicrobial Compounds : The synthesis and antimicrobial activity of various thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives starting from a compound similar to Ethyl 6-(4-bromophenyl)-6-oxohexanoate was studied, revealing potential in creating antibacterial agents (Gad-Elkareem et al., 2011).

Application in Polymer Synthesis

  • Synthesis of Block Copolymers : Novel asymmetric difunctional initiators, including derivatives of Ethyl 6-(4-bromophenyl)-6-oxohexanoate, were synthesized and used in the preparation of block copolymers via atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP), indicating its role in advanced polymer chemistry (Tunca et al., 2001).

Nonlinear Optical Properties

  • Optical Properties : The nonlinear optical properties of certain cyclohexenone carboxylate derivatives, which are structurally related to Ethyl 6-(4-bromophenyl)-6-oxohexanoate, were studied. These compounds exhibited properties that make them suitable for use as organic saturable absorbers (Rashmi et al., 2021).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of these categories might have little or no information available. If you have a different compound or a more specific question about this one, feel free to ask!


properties

IUPAC Name

ethyl 6-(4-bromophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAUTCKEBKXFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645508
Record name Ethyl 6-(4-bromophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(4-bromophenyl)-6-oxohexanoate

CAS RN

412022-61-8
Record name Ethyl 6-(4-bromophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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